![molecular formula C11H16ClNO6S2 B13854712 3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide is an organic compound with a complex structure that includes a chloro group, methoxyethoxy group, and sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-nitrobenzenesulfonamide with 2-(2-methoxyethoxy)ethylamine under specific conditions to introduce the desired functional groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The chloro group can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-methoxybenzenesulfonamide
- 3-Chloro-4-ethoxybenzenesulfonamide
- 3-Chloro-4-(2-hydroxyethoxy)benzenesulfonamide
Uniqueness
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are desired, such as in the development of water-soluble drugs or materials.
Propiedades
Fórmula molecular |
C11H16ClNO6S2 |
|---|---|
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO6S2/c1-18-4-5-19-6-7-20(14,15)11-3-2-9(8-10(11)12)21(13,16)17/h2-3,8H,4-7H2,1H3,(H2,13,16,17) |
Clave InChI |
VYWCEPOBZNHTGA-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


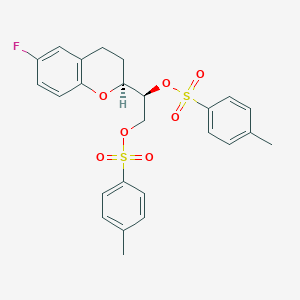
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
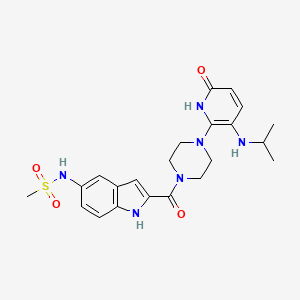
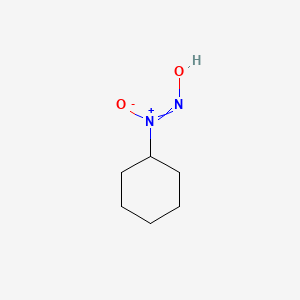


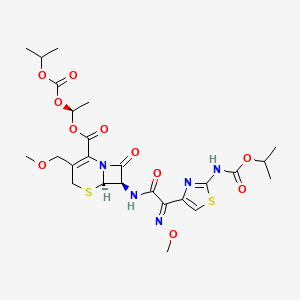
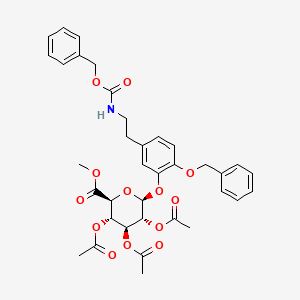
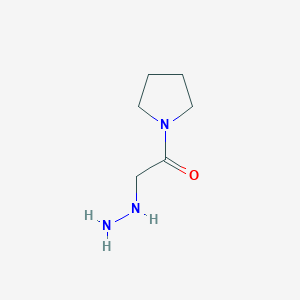

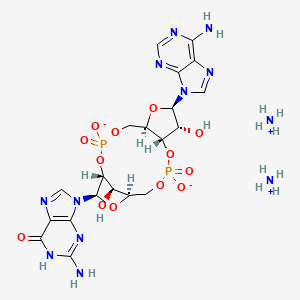
![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
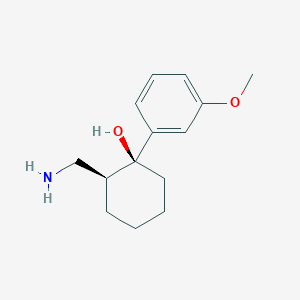
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
